molecular formula C23H27N5O2S B2659737 6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole CAS No. 443103-49-9

6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole

Katalognummer: B2659737
CAS-Nummer: 443103-49-9
Molekulargewicht: 437.56
InChI-Schlüssel: WIFCUZSBQDGAFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Benzothiazole-Piperazine Hybrid Molecules

Benzothiazole-piperazine hybrids emerged as a strategic focus in medicinal chemistry following the success of benzothiazole-based scaffolds in targeting neurodegenerative pathologies. The benzothiazole moiety, first recognized for its neuroprotective properties in the 1990s, gained prominence through its role in amyloid-β (Aβ) aggregation inhibition and acetylcholinesterase (AChE) modulation. Piperazine derivatives, known for their conformational flexibility and ability to engage with enzymatic pockets, were later integrated into hybrid designs to enhance binding specificity and pharmacokinetic profiles.

The fusion of these pharmacophores was pioneered in the early 2000s, inspired by donepezil’s structural template—a piperazine-containing AChE inhibitor. Subsequent innovations incorporated methoxy substitutions on the benzothiazole ring to improve blood-brain barrier permeability, as evidenced by derivatives like 6-methoxy-2-(piperidin-1-yl)-1,3-benzothiazole. The addition of pyridinyl-piperazine fragments, as seen in the subject compound, reflects a deliberate effort to optimize interactions with peripheral anionic sites (PAS) of AChE and histamine receptors.

Significance in Medicinal Chemistry Research

Benzothiazole-piperazine hybrids occupy a critical niche in multitarget drug development for Alzheimer’s disease (AD). Their modular architecture enables simultaneous engagement with:

  • Cholinesterases : The benzothiazole core competitively inhibits AChE (IC~50~ values: 0.42–6.7 µM), while piperazine extensions enhance binding to butyrylcholinesterase (BuChE).
  • Amyloid-β pathways : Methoxy-substituted benzothiazoles reduce Aβ~1–42~ fibrillization by 40–60% in vitro, as demonstrated via confocal microscopy and Thioflavin-T assays.
  • Receptor targets : Pyridinyl-piperazine moieties confer affinity for histamine H~3~ receptors (K~i~: 0.012–0.036 µM), modulating neurotransmitter release in cognitive pathways.

This multitarget capability addresses AD’s multifactorial etiology more effectively than single-target agents, reducing the risk of compensatory mechanisms and therapeutic resistance.

Current Research Landscape and Challenges

Recent studies (2022–2025) have advanced the structural diversification of benzothiazole-piperazine hybrids, emphasizing:

  • Linker optimization : Ethoxy and pentyloxy spacers between benzothiazole and piperazine improve enzymatic inhibition (e.g., AChE IC~50~: 0.42 µM for pentyloxy vs. 2.35 µM for ethoxy).
  • Substituent effects : Methoxy groups at position 6 enhance solubility and reduce hepatic clearance, as shown in pharmacokinetic simulations.
  • Computational modeling : Molecular dynamics (MD) simulations predict ΔG~bind~ values of -16.10 to -18.64 kcal/mol for AChE and Aβ complexes, correlating with in vivo efficacy.

Despite these advances, challenges persist:

  • Selectivity : Off-target interactions with H~1~ receptors and monoamine oxidases (MAO-B) remain problematic.
  • Synthetic complexity : Multi-step syntheses (e.g., Ullmann couplings, Buchwald-Hartwig aminations) yield low quantities (30–45%), hindering large-scale production.
  • Blood-brain barrier penetration : While methoxy groups aid permeability, excessive hydrophobicity from trifluoromethylpyridinyl groups (logP >3.5) may limit CNS bioavailability.

Research Objectives and Hypotheses

The investigation of 6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole aims to:

  • Elucidate binding modes : Characterize interactions with AChE’s catalytic anionic site (CAS) and PAS using crystallography and MD simulations.
  • Optimize substituent effects : Evaluate how the pyridin-2-yl group and piperidine-carbonyl linker influence MAO-B selectivity over H~1~ receptors.
  • Assess in vivo efficacy : Validate cognitive improvement in transgenic AD models, focusing on Aβ plaque reduction and cholinergic neurotransmission.

The central hypothesis posits that the compound’s hybrid structure synergistically enhances AChE inhibition (IC~50~ <1 µM) and Aβ anti-aggregation (>50% reduction), outperforming earlier benzothiazole derivatives like PIB ([11C]-Pittsburgh compound B).

Eigenschaften

IUPAC Name

[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-30-18-7-8-19-20(15-18)31-23(25-19)28-10-4-5-17(16-28)22(29)27-13-11-26(12-14-27)21-6-2-3-9-24-21/h2-3,6-9,15,17H,4-5,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFCUZSBQDGAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable halide precursor.

    Coupling with Pyridine Moiety: The final step involves coupling the piperazine derivative with a pyridine carboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acetonitrile as solvent, base such as potassium carbonate.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

Wirkmechanismus

The mechanism of action of 6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-2-(3-(4-(Pyridin-2-yl)Piperidin-1-yl)Propyl)Benzothiazole (20d)

  • Structural differences : Replaces the piperazine-carbonyl-piperidine group with a propyl-piperidine chain.
  • Bioactivity: Tested for cocaine use disorder; the propyl-piperidine group may enhance dopamine transporter inhibition .
  • Data : Melting point 174–175°C; oxalate salt improves crystallinity .

Fluoro-Benzothiazole Derivatives (BZ2–BZ7)

  • Structural differences : Feature but-2-yn-1-yl linkers with pyrrolidine, piperidine, or azepane substituents ().
  • Impact on properties :
    • Antimicrobial activity : BZ6 (4-methylpiperazinyl) showed superior activity against S. aureus (MIC: 2 µg/mL), suggesting that nitrogen-rich substituents enhance membrane penetration .
    • Electronic effects : Electron-withdrawing groups (e.g., fluorine) in other derivatives improve metabolic stability but reduce solubility .

Quinoline-Pyrazole Analogues (4b, 4c, 4f)

  • Structural differences: Replace benzothiazole with quinoline and incorporate pyrazole-carboxamide-piperazine motifs ().
  • Impact on properties :
    • Receptor affinity : The trifluoromethyl group in 4c enhances hydrophobic interactions with serotonin receptors (Ki: 12 nM) but increases molecular weight (543.5 g/mol) .
    • Metabolic stability : Chloro-substituted 4f exhibits longer half-life (t₁/₂: 8.2 h) due to reduced CYP450 metabolism .

BI85100

  • Structural differences : Pyridazine core with a phenylsulfanyl group and piperazine-carbonyl-piperidine ().
  • Impact on properties :
    • Solubility : Higher logP (3.8) compared to the target compound (estimated logP: 3.2) due to the hydrophobic sulfanyl group .
    • Kinase inhibition : Demonstrated IC₅₀ of 0.7 nM against JAK2, suggesting the piperazine-carbonyl-piperidine motif is critical for ATP-binding pocket interactions .

Mechanistic and Pharmacological Insights

  • Piperazine-carbonyl-piperidine motif : Enhances binding to enzymes/receptors via hydrogen bonding (carbonyl) and π-π stacking (pyridine) .
  • Benzothiazole vs. Quinoline: Benzothiazole’s sulfur atom may improve redox activity, whereas quinoline’s planar structure favors intercalation with DNA/proteins .
  • Linker optimization : Rigid amide linkers (target compound) improve target affinity but may require salt formulation for solubility, as seen in 20d .

Biologische Aktivität

6-Methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a methoxy group, a benzothiazole core, and a pyridine-piperazine moiety. These structural components contribute to its lipophilicity and potential for cellular penetration, which are critical for its biological interactions.

Property Value
Molecular FormulaC23H27N5O2S
Molecular Weight437.56 g/mol
CAS Number443103-49-9

Preliminary studies suggest that the mechanism of action of this compound may involve the modulation of specific molecular targets within cells. Its unique structure allows it to interact with various enzymes and receptors, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections .

Antimicrobial Activity

Research indicates that 6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole exhibits promising antimicrobial properties. A study evaluating its efficacy against Mycobacterium tuberculosis reported significant activity with IC90 values ranging from 3.73 to 4.00 μM for several derivatives . The compound's structural similarity to known antimicrobial agents enhances its potential effectiveness.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural features have shown significant inhibitory activity against cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The benzothiazole moiety is particularly noted for its anticancer properties, making this compound a candidate for further development in cancer therapeutics.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antitubercular Activity : A series of derivatives were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds showed low IC90 values, indicating their potential as effective antitubercular agents .
  • Cytotoxicity Studies : Evaluations on human embryonic kidney (HEK-293) cells showed that the compounds derived from this structure were non-toxic at effective doses, suggesting a favorable safety profile for further pharmacological development .

Comparative Analysis

The following table compares 6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole with structurally related compounds regarding their biological activities:

Compound Biological Activity IC90 (μM)
6-Methoxy-2-{3-[4-(Pyridin-2-yl)piperazine]}Antimicrobial3.73 - 4.00
Trifluoromethylbenzothiazole derivativeAnticancer40.32
Benzothiazole derivativesBroad-spectrum antimicrobialVaries

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}-1,3-benzothiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions:

Benzothiazole Core Formation : React 2-aminothiophenol with methoxybenzaldehyde under acidic conditions (e.g., HCl/EtOH) to form the benzothiazole ring .

Piperazine-Piperidine Conjugation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the 4-(pyridin-2-yl)piperazine-carbonyl-piperidine moiety to the benzothiazole core. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect coupling efficiency .

  • Key Data :
StepReagentsYield (%)Purity (HPLC)
1HCl/EtOH, 70°C65–75>90%
2EDCI/DMF, 80°C50–6085–90%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze ¹H/¹³C-NMR for characteristic peaks (e.g., methoxy group at δ ~3.8 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₂₃H₂₆N₄O₂S; calc. 422.18 g/mol) via high-resolution MS .
  • X-ray Crystallography (if crystals are obtainable): Resolve piperazine-piperidine conformation and carbonyl orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Variation of Substituents : Modify the methoxy group (position 6) to ethoxy or halogenated derivatives to assess impact on target binding .
  • Piperazine-Piperidine Flexibility : Replace pyridinyl-piperazine with bulkier aryl groups (e.g., naphthalene) to evaluate steric effects on enzyme inhibition .
  • Biological Assays : Test derivatives against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme activation vs. inhibition)?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across a wide concentration range (nM–µM) to identify biphasic effects .
  • Enzyme Source Variation : Compare results from recombinant human enzymes vs. cell lysates to rule out assay-specific artifacts .
  • Molecular Dynamics Simulations : Model ligand-enzyme interactions to explain divergent activities (e.g., allosteric vs. competitive binding) .

Q. What experimental strategies can assess this compound’s selectivity for target enzymes over off-target proteins?

  • Methodological Answer :
  • Proteome-Wide Profiling : Use chemical proteomics with activity-based probes to identify off-target interactions .
  • Kinase Inhibitor Databases : Cross-reference inhibition data with databases like KinomeScan to predict selectivity .
  • Thermal Shift Assays : Measure ΔTₘ (melting temperature) of enzymes with/without the compound to infer binding specificity .

Q. How can in vivo pharmacokinetic (PK) properties be optimized for this compound?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups at the methoxy position to enhance oral bioavailability .
  • Metabolic Stability Tests : Use liver microsomes to identify vulnerable sites (e.g., piperazine oxidation) and block them with fluorine substituents .
  • Blood-Brain Barrier (BBB) Penetration : LogP optimization (target 2–3) via substituent modifications to balance hydrophobicity .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show limited efficacy in vivo?

  • Methodological Answer :
  • Tumor Model Heterogeneity : Test the compound in xenografts with varying genetic backgrounds (e.g., KRAS-mutant vs. wild-type) .
  • Pharmacodynamic Markers : Quantify target engagement in tumors via immunohistochemistry (e.g., phosphorylated EGFR levels) .
  • Formulation Optimization : Improve solubility using cyclodextrin-based carriers to enhance tumor delivery .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

RouteStepsKey ReagentsYield (%)Purity (%)
A2EDCI/DMF, 80°C5588
B3DCC/THF, 60°C4882

Q. Table 2: Biological Activity vs. Substituents

DerivativeR Group (Position 6)IC₅₀ (EGFR, nM)Selectivity (BRAF/EGFR)
6-OCH₃Methoxy12.58.2
6-ClChloro8.74.1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.